n-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide is an organic compound that features a cyclopropylmethyl group attached to a thioacetamide moiety, with a hydroxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of cyclopropylmethylamine with 2-((4-hydroxyphenyl)thio)acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioacetamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted thioacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioacetamide moiety may also play a role in the compound’s biological effects by interacting with cellular components and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(4-hydroxyphenyl)acetamide
- N-(4-Hydroxyphenyl)acetamide
- N-(Cyclopropylmethyl)acetamide
Uniqueness
N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide is unique due to the presence of both the cyclopropylmethyl and thioacetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-5-11(6-4-10)16-8-12(15)13-7-9-1-2-9/h3-6,9,14H,1-2,7-8H2,(H,13,15) |
InChI Key |
GMRASKRSFSNRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.